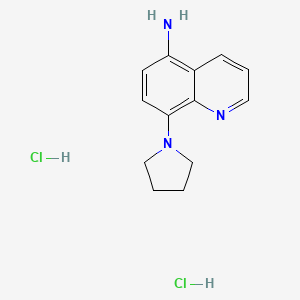

8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride

Descripción general

Descripción

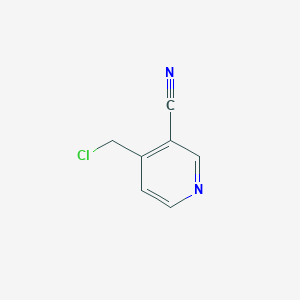

The compound “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” is a complex organic molecule that likely contains a quinoline group, a pyrrolidine group, and two chloride ions . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Synthesis Analysis

While specific synthesis methods for “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” are not available, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación

Pharmacology

In pharmacology, this compound shows promise due to its structural similarity to other bioactive indole derivatives. Indole structures are known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, and anticancer properties . The quinolinamine segment of the molecule could potentially interact with various biological targets, offering a platform for the development of new therapeutic agents.

Medicinal Chemistry

The compound’s potential in medicinal chemistry is linked to its indole derivative nature, which is a common scaffold in many synthetic drug molecules. It can bind with high affinity to multiple receptors, which is crucial for the development of new drugs with diverse pharmacological activities .

Biotechnology

In biotechnology, derivatives similar to 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride can be used as building blocks for designing novel compounds with specific functions. These compounds can be synthesized and modified to create new molecules that could serve as tools for understanding biological processes or as parts of diagnostic kits .

Molecular Biology

The compound’s role in molecular biology could be significant in the study of protein interactions and signaling pathways. Its ability to bind to various receptors may help in mapping out receptor-ligand interactions, which is vital for understanding cellular communication and disease mechanisms .

Chemistry

In the field of chemistry, this compound can be utilized in synthetic pathways to create new chemical entities. Its structure allows for functional modifications, which can lead to the formation of new C–C, C–N, and C–O bonds, expanding the diversity of chemical libraries for research and development .

Neuroscience

Given the importance of indole derivatives in neuroscience, particularly in the development of neurotransmitter analogs, 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride could be explored for its effects on neural pathways and as a potential lead compound for neuroactive drugs .

Direcciones Futuras

While specific future directions for “8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride” are not available, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This includes the design of new synthetic molecules and the exploration of the therapeutic possibilities of indole derivatives .

Propiedades

IUPAC Name |

8-pyrrolidin-1-ylquinolin-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13;;/h3-7H,1-2,8-9,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXSFRULRPGDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)

![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)